molecular formula C8H10F2N2O2 B129772 Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate CAS No. 141573-95-7

Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate

Cat. No. B129772
M. Wt: 204.17 g/mol
InChI Key: MRQQMVMIANXDKC-UHFFFAOYSA-N
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Description

Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The compound of interest is a pyrazole derivative with a difluoromethyl group and an ethyl ester function, indicating its potential utility in various chemical reactions and as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, ethyl 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylates were prepared by condensation of arylhydrazines with ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate at low temperatures . Although the compound is not directly mentioned, this method could potentially be adapted for its synthesis by using appropriate starting materials.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using X-ray crystallography, as seen in several studies . These analyses reveal the arrangement of functional groups around the pyrazole core and the overall 3D conformation of the molecules. The presence of substituents like the difluoromethyl group can influence the electronic distribution and steric hindrance, which in turn affects the reactivity and physical properties of the compound.

Chemical Reactions Analysis

Pyrazole derivatives are versatile in chemical reactions. They can undergo various transformations, including alkylation, acylation , cyclocondensation , and reactions with nucleophilic reagents . The specific reactivity of ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate would depend on the nature of the difluoromethyl group and its influence on the reactivity of the pyrazole ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the introduction of electron-withdrawing groups like trifluoromethyl or difluoromethyl could affect the compound's acidity and reactivity. The ester group in the compound suggests it might have moderate solubility in organic solvents, which is typical for such esters. Spectroscopic methods like NMR, FT-IR, and mass spectrometry are commonly used to characterize these compounds .

Scientific Research Applications

Overview

Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate is a compound of interest in various fields of scientific research, particularly in the synthesis of heterocyclic compounds and the development of pharmaceuticals. Despite not finding direct studies on this specific compound, insights can be drawn from research on related pyrazole derivatives and their applications in medicinal chemistry and materials science.

Synthesis of Heterocyclic Compounds

Pyrazole derivatives, closely related to Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate, play a crucial role as building blocks in the synthesis of various heterocyclic compounds. The chemistry of such derivatives, including their application in the synthesis of pyrazolo-imidazoles, thiazoles, spiropyrroles, and other cyclic compounds, demonstrates their versatility. This reactivity is exploited to create compounds with potential applications ranging from pharmaceuticals to dyes (Gomaa & Ali, 2020)[https://consensus.app/papers/chemistry-gomaa/c3fd3f30e915527d8102f04e6ae2fc35/?utm_source=chatgpt].

Biomedical Applications

The biomedical research field has shown interest in pyrazole derivatives for their antimicrobial, anti-inflammatory, and anticancer properties. Trifluoromethylpyrazoles, which share structural similarities with the compound , have been extensively studied for their pharmacological activities. These derivatives have shown promise as anti-inflammatory and antibacterial agents, indicating the potential medicinal applications of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (Kaur, Kumar, & Gupta, 2015)[https://consensus.app/papers/trifluoromethylpyrazoles-agents-review-kaur/f0bcb1f5f0d855f895ba0921d8afe507/?utm_source=chatgpt].

Environmental Considerations

Research into the environmental fate and biodegradability of polyfluoroalkyl chemicals, which include fluorinated pyrazoles, is critical. These studies help assess the environmental impact and safety profile of these compounds, including their potential bioaccumulation and degradation pathways (Liu & Avendaño, 2013)[https://consensus.app/papers/degradation-polyfluoroalkyl-chemicals-environment-liu/a0882e107b1c53378ea3c0a8f34fa8ee/?utm_source=chatgpt].

properties

IUPAC Name

ethyl 3-(difluoromethyl)-1-methylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2O2/c1-3-14-8(13)5-4-12(2)11-6(5)7(9)10/h4,7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQQMVMIANXDKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1C(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00469916
Record name Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
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Molecular Weight

204.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate

CAS RN

141573-95-7
Record name 1H-Pyrazole-4-carboxylic acid, 3-(difluoromethyl)-1-methyl-, ethyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-difluoromethyl-1-methyl-4-pyrazole carboxylate
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Record name Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
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Record name Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
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Synthesis routes and methods I

Procedure details

10.8 g of N-1,1,2,2-tetrafluoroethyldimethylamine were initially charged in 50 ml of acetonitrile under argon and 26 g of boron trifluoride as a 17% solution in CH3CN were added at RT. The mixture was stirred for 30 min and then admixed with 8.67 g of ethyl dimethylaminoacrylate. The mixture was stirred at RT for 2 h and then added slowly to the solution of 3.4 g of methylhydrazine in 10 ml of acetonitrile at 10° C. After stirring at RT for 2 h, the acetonitrile was removed completely under reduced pressure and the product was admixed with water and filtered off. Distillation under reduced pressure or washing with cyclohexane afforded 10 g of the product with the purity of 99% and an m.p. of 62-63° C.
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
ethyl dimethylaminoacrylate
Quantity
8.67 g
Type
reactant
Reaction Step Three
Name
methylhydrazine
Quantity
3.4 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

10.0 g (30 mmol) of N-[(2E)-1-(difluoromethyl)-3-(dimethylamino)-2-(ethoxycarbonyl)prop-2-en-1-ylidene]-N-methylmethanaminium tetrafluoroborate were dissolved in 50 ml of acetonitrile and admixed with 2.3 g of methylhydrazine. After stirring at RT for 2 h, the acetonitrile was removed completely under reduced pressure. Distillation under reduced pressure or crystallization from n-hexane afforded 5.3 g (86% of theory) of the product having an m.p. of 63-65° C.
Quantity
50 mL
Type
solvent
Reaction Step One
Name
methylhydrazine
Quantity
2.3 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A 0.25 mol solution of methylhydrazine 40% diluted in 50.0 g xylene and 4.7 g water was prepared. A solution of 0.25 mol of 2-[1-Ethoxy-meth-(Z)-ylidene]-4,4-difluoro-3-oxo-butyric acid ethyl ester in 100.0 g xylene was added to the methylhydrazine over 30-60 minutes at a temperature of 20-25° C. The reaction mixture was stirred for 15 min. The phases of the reaction mass were separated.
[Compound]
Name
solution
Quantity
0.25 mol
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
solvent
Reaction Step One
Name
Quantity
4.7 g
Type
reactant
Reaction Step Two
Quantity
0.25 mol
Type
reactant
Reaction Step Three
Name
methylhydrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 g
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To 20.4 g of ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (iso-DFPE) was added 11.3 g of dimethyl phosphite and 0.82 g of methane sulfonic acid. The mixture was heated to 170° C. and stirred for 7 hours. The solution was cooled and distilled to recover recycled trimethyl phosphate and 0.9 g of starting ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (iso-DFPE). The remaining solution was added to 50 g of cold water. The solution was allowed to stir for 30 min. The precipitating solid was filtered and dried to give 14.1 g of product.
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
0.82 g
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

To 20.4 g of ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (iso-DFPE) was added 14.4 g of trimethyl phosphate and 0.82 g of methane sulfonic acid. The mixture was heated to 170° C. and stirred for 7 hours. The solution was cooled and distilled to recover recycled trimethyl phosphate and 2.0 g of starting ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate. The remaining solution was added to 50 g of cold water. The solution was allowed to stir for 30 min. The precipitating solid was filtered and dried to give 16.2 g of product.
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
0.82 g
Type
reactant
Reaction Step One

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